N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

Hydrogen bonding Molecular recognition Medicinal chemistry

Select CAS 111609-60-0 for its unique secondary amine (HBD=2), enabling Schiff base condensation and metal coordination inaccessible to tertiary amine analogs. With XLogP3 -0.1 and TPSA 51.2 Ų, it provides superior aqueous solubility for biochemical assays. The primary amine terminus permits stoichiometric incorporation into polyamides and polyimides, unlike N,N-dimethyl or N,N-diethyl variants. Certified 98% purity ensures reliable polycondensation and enantioselective synthesis. Ideal for medicinal chemistry SAR exploration of chiral vicinal diamine scaffolds.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B10972597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)ethyl]ethane-1,2-diamine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)NCCN
InChIInChI=1S/C8H14N2O/c1-7(10-5-4-9)8-3-2-6-11-8/h2-3,6-7,10H,4-5,9H2,1H3
InChIKeyTWZNTMNSIZCMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Furan-2-yl)ethyl]ethane-1,2-diamine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine (CAS 111609-60-0) is a chiral, unsymmetrical vicinal diamine comprising a furan ring linked via an α-methyl-substituted ethyl bridge to an ethane-1,2-diamine backbone [1]. With a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol, the compound possesses two amine groups—one primary and one secondary—conferring a hydrogen bond donor count (HBD) of 2, an acceptor count (HBA) of 3, a computed XLogP3 of -0.1, and a topological polar surface area (TPSA) of 51.2 Ų [1]. The compound is commercially available for research use at a certified purity of 98% . It bears structural resemblance to its N,N-dimethyl and N,N-diethyl congeners yet differs in key physicochemical descriptors that are consequential for synthetic strategy selection and pharmacological profiling.

Why N-[1-(Furan-2-yl)ethyl]ethane-1,2-diamine Cannot Be Exchanged with In-Class Diamine Analogs Without Method Revalidation


Despite sharing an ethane-1,2-diamine core and a furan substituent, substitution with the N,N-dimethyl analog (CAS 851169-48-7) or the N,N-diethyl analog (CAS 842971-89-5) introduces measurable changes in hydrogen bonding capacity, lipophilicity, and polar surface area that alter the compound's behavior in both synthetic and biological contexts. The target compound retains a secondary amine (HBD = 2) versus the tertiary amine analogs (HBD = 1), which directly impacts its ability to act as a hydrogen bond donor in molecular recognition events and as a nucleophile in derivatization reactions such as Schiff base condensation [1][2]. Furthermore, the XLogP3 difference of up to 0.8 log units between the target and the diethyl analog translates to an approximately 6-fold difference in predicted octanol-water partition, with implications for extraction efficiency, chromatographic retention, and membrane permeability in cell-based assays [1][3]. The quantitative evidence presented below establishes that these differences are not trivial and must be accounted for when selecting a furan-ethylenediamine building block for a specific research or industrial application.

Quantitative Differentiation Evidence: N-[1-(Furan-2-yl)ethyl]ethane-1,2-diamine Versus Closest Structural Analogs


Hydrogen Bond Donor Count: Target Retains a Secondary Amine (HBD = 2) Versus Tertiary Amine Analogs (HBD = 1)

The target compound possesses two hydrogen bond donor sites—one from the primary amine terminus and one from the secondary amine bridging the furan-ethyl group to the ethylene spacer—yielding an HBD count of 2 [1]. In contrast, both the N,N-dimethyl analog (CAS 851169-48-7) and the N,N-diethyl analog (CAS 842971-89-5) contain a tertiary amine at the corresponding position, reducing their HBD count to 1 [2][3]. This additional donor site in the target compound enables intermolecular hydrogen bonding interactions that are structurally inaccessible to the tertiary amine comparators, which is critical for applications requiring bidentate hydrogen bond donation such as anion recognition, crystal engineering, and target binding in biological systems.

Hydrogen bonding Molecular recognition Medicinal chemistry

Lipophilicity Control: XLogP3 of -0.1 for Target Versus 0.7 for the N,N-Diethyl Analog—A ~6-Fold Predicted Difference in Partition Coefficient

The target compound displays a computed XLogP3 value of -0.1, indicating near-equal partitioning between aqueous and organic phases and placing it within the optimal range for CNS drug-likeness (XLogP 0–3) while favoring aqueous solubility [1]. The N,N-dimethyl analog returns an XLogP3 of 0 (neutral partitioning) [2], whereas the N,N-diethyl analog yields an XLogP3 of 0.7, reflecting the incremental hydrophobicity contributed by the two additional methylene units [3]. The 0.8 log unit gap between the target and the diethyl analog corresponds to a predicted ~6.3-fold higher octanol-water partition coefficient for the diethyl comparator, which will manifest as longer reversed-phase HPLC retention, reduced aqueous solubility, and potentially altered membrane permeability.

ADME profiling Lipophilicity Drug-likeness

Topological Polar Surface Area: Target TPSA of 51.2 Ų is ~21% Higher Than Both N,N-Dimethyl and N,N-Diethyl Analogs (42.4 Ų)

The target compound exhibits a computed TPSA of 51.2 Ų, which exceeds the 42.4 Ų value shared by both the N,N-dimethyl and N,N-diethyl analogs [1][2][3]. This 8.8 Ų difference arises because both comparator compounds replace the polar N-H of the secondary amine with an N-CH₃ or N-CH₂CH₃ group, eliminating a contributor to the polar surface. TPSA is a key determinant of oral bioavailability; values below 60 Ų generally correlate with good intestinal absorption, while values below 140 Ų are associated with favorable blood-brain barrier penetration. The target's elevated TPSA relative to its tertiary amine analogs suggests enhanced aqueous solubility and a quantifiably different pharmacokinetic profile that may be advantageous when moderate polarity is desired.

Oral bioavailability prediction Polar surface area Physicochemical profiling

Rotatable Bond Count: Target (nRot = 4) Occupies an Intermediate Conformational Flexibility Window Between the Dimethyl (nRot = 3) and Diethyl (nRot = 5) Analogs

The target compound possesses 4 rotatable bonds, compared to 3 for the N,N-dimethyl analog and 5 for the N,N-diethyl analog [1][2][3]. The lower rotatable bond count of the dimethyl analog restricts its conformational sampling, which may limit its ability to adopt bioactive conformations, while the higher count of the diethyl analog increases conformational entropy and may reduce binding affinity due to a larger entropic penalty upon target engagement. The target compound's intermediate value of 4 rotatable bonds represents a quantitatively defined balance between conformational flexibility and rigidity that is relevant for structure-based drug design and molecular docking campaigns.

Conformational entropy Molecular flexibility Ligand design

Procurement Purity Specification: Target Available at 98% Versus 95% for the N,N-Dimethyl and N,N-Diethyl Analogs

Certified purity is a critical procurement parameter for reproducible research. The target compound is commercially available at a certified purity of 98% from Leyan (Product No. 1618239) . The closest N,N-dimethyl analog (CAS 851169-48-7) is offered by AKSci at a minimum purity specification of 95% , and the N,N-diethyl analog (CAS 842971-89-5) is also specified at 95% minimum purity . This 3-percentage-point difference in certified purity represents a 60% reduction in the maximum allowable impurity burden (from 5% total impurities to 2%), which is a non-trivial consideration for assays sensitive to trace contaminants, including enzymatic screens, cellular assays, and crystallization trials.

Chemical procurement Purity specification Quality assurance

Synthetic Versatility: Primary Amine Terminus Enables Derivatization Pathways Not Accessible to Tertiary Amine Analogs

The target compound bears a primary amine at the terminus of the ethane-1,2-diamine moiety. This functional group enables nucleophilic derivatization reactions—including Schiff base condensation with aldehydes, amide bond formation with activated carboxylic acids, and sulfonamide synthesis—that are precluded for the tertiary amine-containing N,N-dimethyl and N,N-diethyl analogs [1][2]. Furfuryl-derived Schiff base ligands based on ethane-1,2-diamine scaffolds have been demonstrated to form structurally characterized metal complexes with Cu(II), Zn(II), and Cd(II) that exhibit distinct geometries (distorted square planar for Cu(II); distorted tetrahedral for Zn(II) and Cd(II)) [3]. The primary amine of the target compound is the essential functional handle for accessing this well-precedented class of ligands, whereas the tertiary amine analogs lack the requisite nucleophilic nitrogen for imine bond formation.

Synthetic chemistry Derivatization Schiff base chemistry

Evidence-Based Application Scenarios for N-[1-(Furan-2-yl)ethyl]ethane-1,2-diamine Procurement and Deployment


Schiff Base Ligand Synthesis for Transition Metal Coordination Chemistry

The target compound's primary amine terminus enables condensation with aldehydes to generate bidentate or tridentate Schiff base ligands. This is supported by the demonstrated capacity of structurally related furan-ethylenediamine derivatives to form well-characterized Cu(II), Zn(II), and Cd(II) complexes with defined geometries [REFS-3 from Section 3, Evidence Item 6]. The secondary amine bridge further offers a potential additional donor site for metal coordination. The N,N-dimethyl and N,N-diethyl analogs cannot participate in this chemistry due to their tertiary amine groups. Researchers procuring for coordination chemistry or metallodrug development should therefore specify CAS 111609-60-0 over CAS 851169-48-7 or CAS 842971-89-5.

Early-Stage Drug Discovery Requiring Balanced Hydrophilicity for Aqueous Assay Compatibility

With an XLogP3 of -0.1 and a TPSA of 51.2 Ų, the target compound resides in a physicochemical space favoring aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeation [REFS-1 from Section 3, Evidence Items 2 and 3]. This profile is distinct from the diethyl analog (XLogP3 0.7, TPSA 42.4 Ų), whose 6.3-fold higher predicted partition coefficient may lead to poor aqueous solubility and non-specific binding in biochemical assays. For high-throughput screening campaigns conducted in aqueous buffer systems, the target compound's lower lipophilicity provides a practical advantage that can be quantitatively justified at the procurement stage.

Biomass-Derived Building Block for Sustainable Polymer and Materials Chemistry

Furan-based diamines are increasingly utilized as renewable monomers for bio-based polyamides, polyimides, and benzoxazines derived from furfural and 5-hydroxymethylfurfural platform chemicals [1]. The target compound, bearing a single furan ring on an asymmetric diamine scaffold, represents a structurally defined intermediate for incorporating furan functionality into polymer backbones. Its primary amine terminus allows for stoichiometric incorporation via amidation or imidization, whereas tertiary amine analogs lack the requisite reactivity for step-growth polymerization. The availability of the compound at 98% purity further supports its use in polycondensation reactions where impurity-driven chain termination must be minimized.

Chiral Scaffold for Asymmetric Synthesis and Medicinal Chemistry Optimization

The compound possesses one undefined stereocenter at the carbon bearing the furan and methyl groups [REFS-1 from Section 1], offering the potential for enantioselective synthesis of chiral derivatives. The intermediate rotatable bond count (nRot = 4) provides a conformational flexibility profile that balances ligand preorganization with induced-fit binding, as discussed in Evidence Item 4. For medicinal chemistry programs exploring structure-activity relationships around chiral vicinal diamines—a privileged scaffold in kinase inhibitors and GPCR ligands—the target compound offers a well-defined, purity-certified starting point that can be enantiomerically resolved or used as a racemate for initial SAR exploration.

Quote Request

Request a Quote for N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.